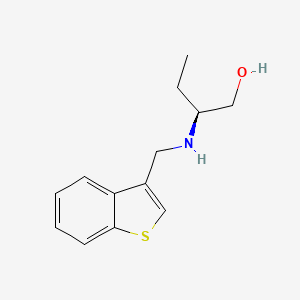![molecular formula C12H17NO5S B7646331 (2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid, also known as MSMA, is a synthetic compound that has been widely used in scientific research. MSMA belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
作用機序
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid acts as an agonist for TRPM8 and TRPA1 channels, which are expressed in sensory neurons. Upon activation, these channels allow the influx of calcium ions into the cell, leading to the depolarization of the membrane potential and the generation of action potentials. This activation results in the sensation of cold and menthol for TRPM8 and the sensation of chemical and mechanical stimuli for TRPA1.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce the release of neurotransmitters, such as glutamate and substance P, from sensory neurons. Additionally, this compound has been found to activate the sympathetic nervous system, resulting in an increase in heart rate and blood pressure.
実験室実験の利点と制限
One advantage of using (2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid in lab experiments is its selectivity for TRPM8 and TRPA1 channels. This selectivity allows researchers to study the function of these channels specifically without affecting other ion channels. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to some cell types, and caution should be taken when using it in experiments.
将来の方向性
In the future, (2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid could be used to study the role of TRPM8 and TRPA1 channels in various physiological processes, such as pain sensation and thermoregulation. Additionally, this compound could be used to develop new drugs that target these channels for the treatment of pain and other sensory disorders. Furthermore, the synthesis of this compound analogs could lead to the discovery of new compounds with improved selectivity and reduced toxicity.
合成法
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid can be synthesized by the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with (S)-2-amino-3-methylbutanoic acid in the presence of a base. The reaction yields this compound as a white solid with a melting point of 143-144°C.
科学的研究の応用
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid has been used in scientific research as a tool to study the function of ion channels, particularly the transient receptor potential (TRP) channels. TRP channels are a group of ion channels that play a crucial role in various physiological processes, including pain sensation, temperature sensation, and vision. This compound has been found to selectively activate TRPM8, a cold and menthol receptor, and TRPA1, a chemical and mechanical receptor. By activating these channels, this compound can be used to study their function and investigate their role in various physiological processes.
特性
IUPAC Name |
(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-8-5-6-10(18-4)11(7-8)19(16,17)13(3)9(2)12(14)15/h5-7,9H,1-4H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEVWXHBUAHIMV-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)

![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)

![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B7646299.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B7646340.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)